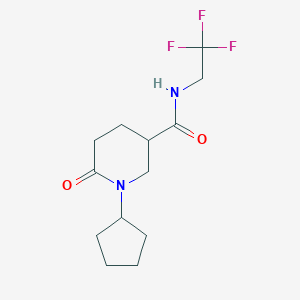![molecular formula C17H21N5O2 B6050319 N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-2-methoxynicotinamide](/img/structure/B6050319.png)
N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-2-methoxynicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-2-methoxynicotinamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DMXAA was initially developed as an antitumor agent, but recent research has also explored its potential in other areas, such as immunotherapy.
作用機序
The exact mechanism of action of N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-2-methoxynicotinamide is not fully understood, but it is believed to involve the activation of the immune system and the induction of tumor necrosis. N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-2-methoxynicotinamide has been shown to activate the production of cytokines, such as interferon-alpha and interleukin-6, which play a key role in the immune response to cancer. N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-2-methoxynicotinamide has also been shown to induce the production of reactive oxygen species, which can lead to the death of cancer cells.
Biochemical and Physiological Effects
N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-2-methoxynicotinamide has a number of biochemical and physiological effects that contribute to its potential therapeutic applications. N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-2-methoxynicotinamide has been shown to induce the production of cytokines, such as interferon-alpha and interleukin-6, which play a key role in the immune response to cancer. N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-2-methoxynicotinamide has also been shown to induce tumor necrosis and inhibit the growth of cancer cells.
実験室実験の利点と制限
One advantage of N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-2-methoxynicotinamide is that it has been extensively studied for its potential therapeutic applications, particularly in cancer treatment. This means that there is a large body of research available on the compound, which can inform future studies. One limitation of N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-2-methoxynicotinamide is that it can be difficult to synthesize, which can limit its availability for research purposes.
将来の方向性
There are a number of future directions for research on N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-2-methoxynicotinamide. One area of interest is the potential use of N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-2-methoxynicotinamide in immunotherapy, particularly in combination with other immunotherapeutic agents. Another area of interest is the potential use of N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-2-methoxynicotinamide in other areas of medicine, such as infectious diseases. Finally, there is a need for further research on the mechanism of action of N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-2-methoxynicotinamide, in order to fully understand its potential therapeutic applications.
合成法
N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-2-methoxynicotinamide can be synthesized using a multistep process that involves the reaction of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene with dimethylformamide, followed by a series of reactions involving acetic anhydride, nitric acid, and other reagents. The final step involves the reaction of the resulting compound with 2-methoxy-nicotinic acid.
科学的研究の応用
N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-2-methoxynicotinamide has been extensively studied for its potential therapeutic applications in cancer treatment. Research has shown that N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-2-methoxynicotinamide can induce tumor necrosis and inhibit the growth of various types of cancer cells, including lung cancer, melanoma, and breast cancer. N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-2-methoxynicotinamide has also been shown to enhance the activity of other cancer treatments, such as chemotherapy and radiation therapy.
特性
IUPAC Name |
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-5-yl]-2-methoxypyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2/c1-22(2)17-19-10-12-13(7-4-8-14(12)21-17)20-15(23)11-6-5-9-18-16(11)24-3/h5-6,9-10,13H,4,7-8H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGZPIKKNSGIAML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C2C(CCCC2=N1)NC(=O)C3=C(N=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(5-methoxy-2-{[methyl(1,3-thiazol-2-ylmethyl)amino]methyl}phenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6050237.png)
![1-sec-butyl-5-(1-methyl-1H-pyrazol-4-yl)-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6050243.png)

![3-{[(1,3-benzodioxol-5-ylcarbonyl)amino]methyl}-N-[3-(methylthio)phenyl]-1-piperidinecarboxamide](/img/structure/B6050267.png)

![2-(dimethylamino)-7-[4-(1H-pyrazol-4-yl)butanoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6050283.png)
![N-(4-ethoxyphenyl)-N'-(5-{[(2-fluorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)urea](/img/structure/B6050287.png)

![2-[(4-ethoxyphenyl)imino]-5-[3-fluoro-4-(1-pyrrolidinyl)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B6050314.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B6050315.png)
![4-(4-methoxybenzyl)-11-methyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B6050324.png)
![methyl 5-{3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}-5-oxopentanoate](/img/structure/B6050329.png)

![2-[(2-biphenylylamino)methylene]-5-(4-methylphenyl)-1,3-cyclohexanedione](/img/structure/B6050333.png)